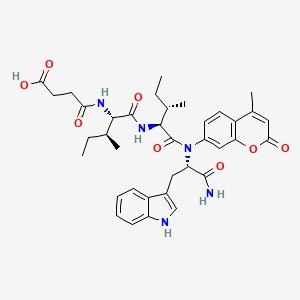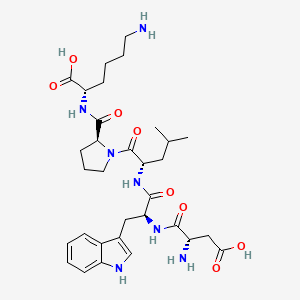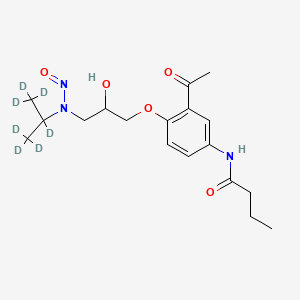![molecular formula C22H25MnN2O8 B12405715 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate is a complex organometallic compound It features a manganese ion coordinated with a phenolate ligand and acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-dimethoxy-6-oxidophenyl with ethylenediamine under controlled conditions to form the Schiff base.
Coordination with Manganese: The Schiff base ligand is then reacted with a manganese(III) acetate solution. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The manganese center in the compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can also participate in reduction reactions, where the manganese center is reduced by reducing agents like sodium borohydride.
Substitution: The phenolate and acetate ligands can be substituted with other ligands under appropriate conditions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state manganese complexes, while substitution reactions can produce a variety of modified ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is explored for its potential in creating advanced materials with unique magnetic and electronic properties.
Biology and Medicine
Enzyme Mimics: The compound can mimic the activity of certain metalloenzymes, making it useful in biochemical research.
Therapeutic Agents: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry
Chemical Synthesis: It is used in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: The compound is investigated for its potential in environmental remediation processes, such as the degradation of pollutants.
Wirkmechanismus
The mechanism by which 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate exerts its effects involves the coordination of the manganese center with various substrates. The manganese ion can undergo redox reactions, facilitating the transfer of electrons and promoting chemical transformations. The phenolate and acetate ligands play a crucial role in stabilizing the manganese center and modulating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxyacetophenone: A simpler compound with similar functional groups but lacking the manganese center.
2,2-Dimethoxy-2-phenylacetophenone: Another related compound used in photoinitiation and polymerization reactions.
Uniqueness
The uniqueness of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate lies in its complex structure, which combines the properties of both organic ligands and a transition metal center
Eigenschaften
Molekularformel |
C22H25MnN2O8 |
|---|---|
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate |
InChI |
InChI=1S/C20H24N2O6.C2H4O2.Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);/q;;+3/p-3 |
InChI-Schlüssel |
HBERMORFIFQRRW-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


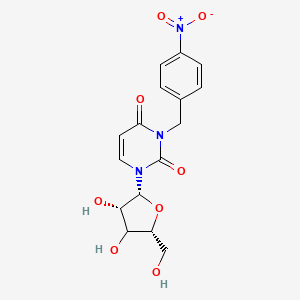


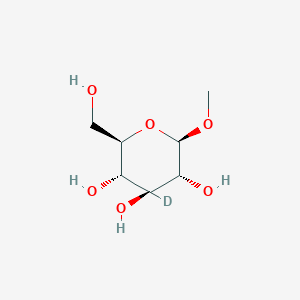
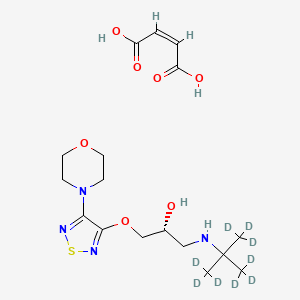
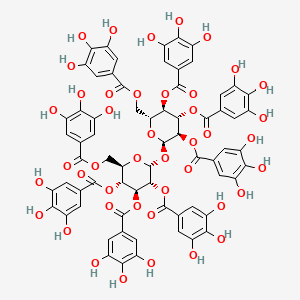

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
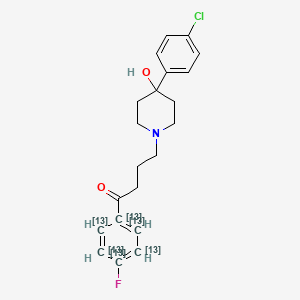
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
